molecular formula C20H18N4O5S B14943320 2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

Cat. No.: B14943320
M. Wt: 426.4 g/mol
InChI Key: XSTDDCDUCXWMHQ-UHFFFAOYSA-N
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Description

2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including methoxy, benzodioxol, oxadiazol, and thieno-pyridin moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the oxadiazol and benzodioxol groups. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4 g/mol

IUPAC Name

2-[3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C20H18N4O5S/c1-9-4-11(7-25-2)14-15(21)17(30-20(14)22-9)19-23-18(24-29-19)10-5-12(26-3)16-13(6-10)27-8-28-16/h4-6H,7-8,21H2,1-3H3

InChI Key

XSTDDCDUCXWMHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NO3)C4=CC5=C(C(=C4)OC)OCO5)N)COC

Origin of Product

United States

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